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molecular formula CH2=CHOCH2CH3<br>C4H8O<br>C4H8O B049138 Ethyl vinyl ether CAS No. 109-92-2

Ethyl vinyl ether

Cat. No. B049138
M. Wt: 72.11 g/mol
InChI Key: FJKIXWOMBXYWOQ-UHFFFAOYSA-N
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Patent
US06716573B2

Procedure details

In 150 ml of 1,4-dioxane were dissolved 15 g of poly(p-hydroxystyrene/isobornyl acrylate) obtained in the above (2) and 6 g of ethyl vinyl ether and 3.2 g of 3,4-dihydro-2H-pyrane and a catalytic amount of pyridinium p-toluenesulfonate was further added thereto, followed by conducting a reaction at room temperature for 24 hours with agitation. After the reaction, the reaction solution was poured into 2000 ml of ion-exchanged water to precipitate out. Crystal was recovered by filtration, washed with water and dried under reduced pressure to give 14.7 g of poly(p-tetrahydropyranyloxystyrene/p-1-methoxyethoxystyrene/isobornyl acrylate) as white powdery crystal. A ratio of p-tetrahydropyranyloxystyrene unit, p-1 -methoxyethoxystyrene unit and isobornyl acrylate unit of the obtained polymer was found about 20:50:30 by 1HNMR measurement, and a weight-average molecular weight of the polymer was about 57000 by GPC measurement using polystyrene as a standard.
Name
p-hydroxystyrene isobornyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=CC(C=C)=CC=1.[CH3:10][C@@:11]12[CH:19]([C:20]([C:22]([O-:24])=O)=C)C[C@H](C1(C)C)C[CH2:12]2>O1CCOCC1>[CH:10]([O:1][CH2:2][CH3:9])=[CH2:11].[O:24]1[CH:22]=[CH:20][CH2:19][CH2:11][CH2:12]1 |f:0.1|

Inputs

Step One
Name
p-hydroxystyrene isobornyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C)C=C1.C[C@]12CC[C@@H](C1(C)C)CC2C(=C)C(=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
Name
Type
product
Smiles
O1CCCC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06716573B2

Procedure details

In 150 ml of 1,4-dioxane were dissolved 15 g of poly(p-hydroxystyrene/isobornyl acrylate) obtained in the above (2) and 6 g of ethyl vinyl ether and 3.2 g of 3,4-dihydro-2H-pyrane and a catalytic amount of pyridinium p-toluenesulfonate was further added thereto, followed by conducting a reaction at room temperature for 24 hours with agitation. After the reaction, the reaction solution was poured into 2000 ml of ion-exchanged water to precipitate out. Crystal was recovered by filtration, washed with water and dried under reduced pressure to give 14.7 g of poly(p-tetrahydropyranyloxystyrene/p-1-methoxyethoxystyrene/isobornyl acrylate) as white powdery crystal. A ratio of p-tetrahydropyranyloxystyrene unit, p-1 -methoxyethoxystyrene unit and isobornyl acrylate unit of the obtained polymer was found about 20:50:30 by 1HNMR measurement, and a weight-average molecular weight of the polymer was about 57000 by GPC measurement using polystyrene as a standard.
Name
p-hydroxystyrene isobornyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=CC(C=C)=CC=1.[CH3:10][C@@:11]12[CH:19]([C:20]([C:22]([O-:24])=O)=C)C[C@H](C1(C)C)C[CH2:12]2>O1CCOCC1>[CH:10]([O:1][CH2:2][CH3:9])=[CH2:11].[O:24]1[CH:22]=[CH:20][CH2:19][CH2:11][CH2:12]1 |f:0.1|

Inputs

Step One
Name
p-hydroxystyrene isobornyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C)C=C1.C[C@]12CC[C@@H](C1(C)C)CC2C(=C)C(=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
Name
Type
product
Smiles
O1CCCC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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